molecular formula C8H11BClNO3 B2609318 2-Chloro-6-isopropoxypyridine-4-boronic acid CAS No. 2377609-76-0

2-Chloro-6-isopropoxypyridine-4-boronic acid

Cat. No.: B2609318
CAS No.: 2377609-76-0
M. Wt: 215.44
InChI Key: PXGUPTRUPWZXNN-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropoxypyridine-4-boronic acid is a chemical compound with the molecular formula C8H11BClNO3 and a molecular weight of 215.44 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The boronic acid acts as a nucleophile, transferring the organic group to palladium during the transmetalation step .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.44 . It is typically stored in a freezer to maintain its stability .

Scientific Research Applications

Optimization of Cationic Reaction of Cellulose

Research by Chen Yufang (2011) demonstrated the use of boron compounds in the cationic reaction of cellulose within heterogenous systems, emphasizing boron's role as a promoter in etherification processes. This study highlights the compound's utility in modifying natural polymers for various applications, including textiles and biodegradable materials (Chen Yufang, 2011).

Supramolecular Structures Formation

A study by Patricia Rodríguez-Cuamatzi et al. (2009) explored the assembly of boronic acids with 4,4'-Bipyridine, revealing the essential organizing role of water molecules in forming 1D, 2D, and 3D hydrogen-bonded architectures. This research sheds light on the structural versatility of boronic acid derivatives in creating complex molecular structures, useful in catalysis, sensor design, and nanotechnology (Rodríguez-Cuamatzi et al., 2009).

Enantioselective Catalysis

T. Hashimoto et al. (2015) reported the use of boronic acid in catalyzing highly enantioselective aza-Michael additions, a pivotal reaction in synthesizing chiral compounds. This research underscores the compound's significance in asymmetric synthesis, crucial for producing optically active pharmaceuticals and chemicals (Hashimoto et al., 2015).

Electrochemical Applications

Research by Birame Boye et al. (2006) involved the electrochemical incineration of herbicides using a boron-doped diamond electrode, highlighting the environmental applications of boronic acid derivatives in pollutant degradation. This study is significant for its contributions to developing sustainable and efficient methods for water treatment and environmental remediation (Boye et al., 2006).

Boronic Acid in Fluorescence Sensing

A study by Meenakshi Dowlut and D. Hall (2006) introduced a new class of carbohydrate-binding boronic acids, demonstrating their application in developing sensors for detecting biological molecules. This research is particularly relevant for biomedical diagnostics and monitoring glucose levels in diabetes management (Dowlut & Hall, 2006).

Properties

IUPAC Name

(2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGUPTRUPWZXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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